molecular formula C8H8Cl2O2 B13954945 6-(Dichloroacetyl)cyclohex-2-en-1-one CAS No. 76430-42-7

6-(Dichloroacetyl)cyclohex-2-en-1-one

Cat. No.: B13954945
CAS No.: 76430-42-7
M. Wt: 207.05 g/mol
InChI Key: XYWBFYNHGJDWFF-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 6-(dichloroacetyl)- is an organic compound with a unique structure that combines a cyclohexenone ring with a dichloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 6-(dichloroacetyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 6-(dichloroacetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichloroacetyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various derivatives with different functional groups.

Scientific Research Applications

2-Cyclohexen-1-one, 6-(dichloroacetyl)- has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 6-(dichloroacetyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity, alter cellular pathways, and affect various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A related compound with a similar structure but lacking the dichloroacetyl group.

    Cyclohexanone: Another related compound with a saturated ring structure.

    2-Cyclohexen-1-one: A compound with a similar enone structure but without the dichloroacetyl group.

Uniqueness

2-Cyclohexen-1-one, 6-(dichloroacetyl)- is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical reactivity and potential applications. This functional group allows for specific interactions and transformations that are not possible with similar compounds.

Properties

CAS No.

76430-42-7

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

6-(2,2-dichloroacetyl)cyclohex-2-en-1-one

InChI

InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h2,4-5,8H,1,3H2

InChI Key

XYWBFYNHGJDWFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C=C1)C(=O)C(Cl)Cl

Origin of Product

United States

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